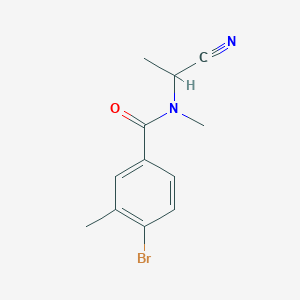![molecular formula C13H16FNO3 B6631184 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid, also known as FMBA, is a synthetic compound that has been the subject of extensive scientific research. FMBA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid is complex and involves multiple pathways. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid also inhibits the activity of lipoxygenase, which leads to a decrease in the production of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has been shown to possess potent anti-inflammatory and analgesic properties in a variety of animal models. It has also been shown to have a favorable safety profile and does not appear to have any significant toxic effects. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has been shown to reduce pain and swelling in animal models of arthritis, as well as in models of acute inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid in lab experiments is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in a variety of animal models of inflammation and pain. Another advantage of using 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid is its favorable safety profile. It does not appear to have any significant toxic effects, which makes it a promising candidate for further research.
One limitation of using 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid in lab experiments is its synthetic nature. This can make it difficult to obtain large quantities of the compound for use in experiments. Another limitation is the complexity of its mechanism of action. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid inhibits multiple pathways involved in the inflammatory response, which can make it difficult to determine the specific effects of the compound.
Direcciones Futuras
For 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid research include the development of new analogs and the investigation of its specific mechanisms of action.
Métodos De Síntesis
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid can be synthesized using a multi-step process that involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,2-dimethylpropan-1-amine to form the amide, which is then hydrolyzed to form the final product, 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid.
Aplicaciones Científicas De Investigación
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has also been shown to inhibit the activity of lipoxygenase, another enzyme involved in the inflammatory response.
Propiedades
IUPAC Name |
3-[(4-fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-8-6-9(14)4-5-10(8)11(16)15-7-13(2,3)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYSONNVMBHRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NCC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)

![4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6631116.png)
![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)

![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
![2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)benzonitrile](/img/structure/B6631144.png)
![(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B6631164.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)